3-Bromo-6-methyl-2-nitrobenzoic acid
Description
Properties
Molecular Formula |
C8H6BrNO4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
3-bromo-6-methyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-3-5(9)7(10(13)14)6(4)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
SYALJYXPSDISHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methyl-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 3-bromo-6-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group can be further substituted by other electrophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Amino Derivatives: Reduction of the nitro group.
Substituted Benzoic Acids: Electrophilic substitution products.
Biaryl Compounds: Products of Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bromo-6-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-2-nitrobenzoic acid depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
The structural and functional uniqueness of 3-bromo-6-methyl-2-nitrobenzoic acid can be elucidated through comparison with positional isomers and analogs. Below is a detailed analysis:
Structural Isomers
Key Observations :
- Acidity : The ortho-nitro group in this compound enhances acidity compared to analogs with nitro groups at meta or para positions .
- Solubility: The methyl group at position 6 improves solubility in organic solvents compared to non-methylated analogs (e.g., 2-bromo-6-nitrobenzoic acid) .
- Reactivity : Bromine at position 3 directs electrophilic substitution to positions 4 or 5, whereas bromine at position 2 (as in 2-bromo-6-methyl-4-nitrobenzoic acid) alters regioselectivity .
Functional Analogs
| Compound Name | Functional Group Variation | Molecular Formula | Applications |
|---|---|---|---|
| 3-Bromo-5-fluoro-2-nitrobenzoic acid | Fluorine at position 5 | C₇H₃BrFNO₄ | Enhanced bioactivity in antimicrobial agents |
| 3-Bromo-2-methoxybenzoic acid | Methoxy instead of nitro | C₈H₇BrO₃ | Intermediate in polymer chemistry |
| 3-Bromo-6-fluoro-2-nitrobenzoic acid | Fluorine at position 6 | C₇H₃BrFNO₄ | Used in radiopharmaceuticals due to fluorine’s isotopic properties |
Key Observations :
- Bioactivity : Fluorine substitution (e.g., 3-bromo-5-fluoro-2-nitrobenzoic acid) increases antimicrobial potency compared to the methyl-substituted compound .
- Thermal Stability : Methoxy-substituted analogs (e.g., 3-bromo-2-methoxybenzoic acid) exhibit lower thermal decomposition rates than nitro-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
